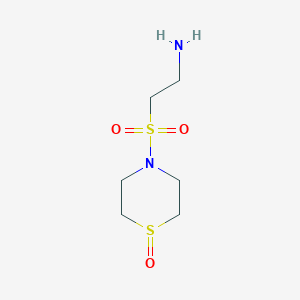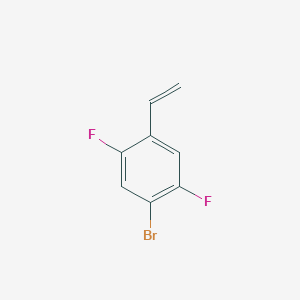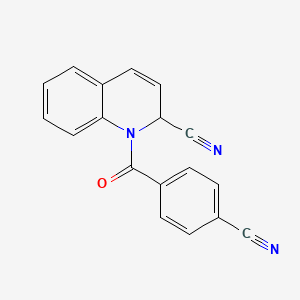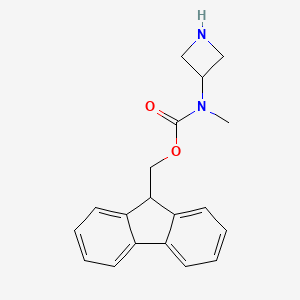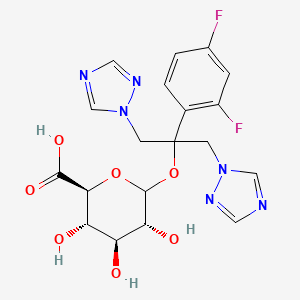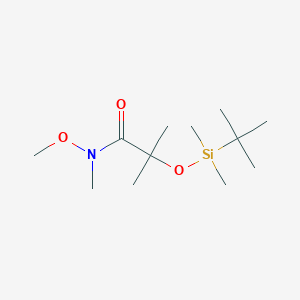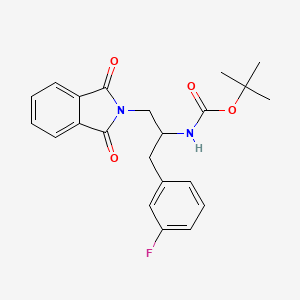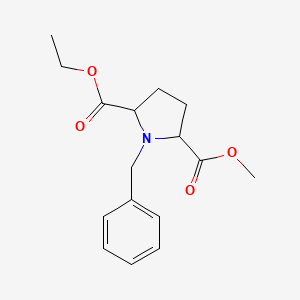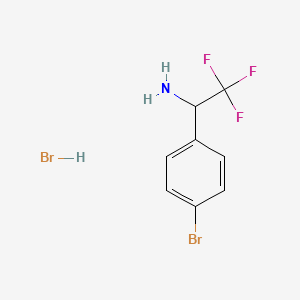
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is a chemical compound that features a brominated phenyl group and a trifluoromethyl group attached to an ethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide typically involves the reaction of 4-bromoaniline with trifluoroacetaldehyde followed by reduction and subsequent hydrobromide salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylamine group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethylamine group.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Coupling Products: Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-Bromo-phenylacetic acid
- 4-Bromo-phenylhydrazine
- 4-Bromo-1,8-naphthalimide
Comparison: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in synthetic chemistry and scientific research.
Propiedades
Número CAS |
1199782-85-8 |
|---|---|
Fórmula molecular |
C8H8Br2F3N |
Peso molecular |
334.96 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
Clave InChI |
JSNFBGYXUAIWAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
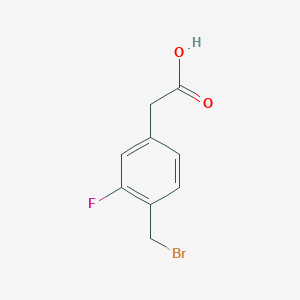
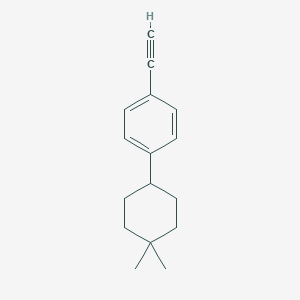
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
